molecular formula C15H17N3O2 B5573193 N-butyl-4-(2-pyrimidinyloxy)benzamide

N-butyl-4-(2-pyrimidinyloxy)benzamide

Cat. No.: B5573193
M. Wt: 271.31 g/mol
InChI Key: ZRJFWDPGDXPBCV-UHFFFAOYSA-N
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Description

N-butyl-4-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

One significant area of research involves the inhibition of histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. Compounds similar to N-butyl-4-(2-pyrimidinyloxy)benzamide, such as MGCD0103, have shown promise in cancer therapy due to their ability to selectively inhibit HDACs, leading to cancer cell apoptosis and reduced tumor growth (Zhou et al., 2008). This research suggests potential applications in developing novel anticancer drugs.

Advanced Material Development

Research on polyamides and organogels highlights applications in materials science. Polyamides derived from similar structural compounds exhibit remarkable thermal stability and solubility, offering applications in creating durable and flexible materials for various industries (Hsiao et al., 2000). Additionally, organogels based on perylenetetracarboxylic diimides related to this compound demonstrate potential in developing novel organogels with unique properties like fluorescence and reversible gel-solution transitions, useful in sensors and imaging technologies (Wu et al., 2011).

Potassium Channel Openers for Epilepsy Treatment

N-pyridyl and pyrimidine benzamides, structurally related to this compound, have been explored as KCNQ2/Q3 potassium channel openers. These compounds show promise in treating epilepsy and pain, indicating potential therapeutic applications of similar compounds (Amato et al., 2011).

Antitubercular Compounds

Derivatives of compounds structurally related to this compound have shown significant in vitro anti-tubercular activity, presenting a potential pathway for developing new antitubercular agents (Nimbalkar et al., 2018).

Future Directions

The future directions for research on “N-butyl-4-(2-pyrimidinyloxy)benzamide” could include further studies on its synthesis, properties, and potential applications. For example, given the presence of a benzamide group, it could be interesting to explore its potential biological activities .

Properties

IUPAC Name

N-butyl-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-3-9-16-14(19)12-5-7-13(8-6-12)20-15-17-10-4-11-18-15/h4-8,10-11H,2-3,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJFWDPGDXPBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.